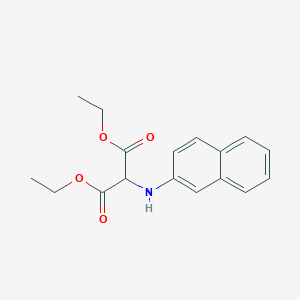
Diethyl 2-(naphthalen-2-ylamino)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(naphthalen-2-ylamino)propanedioate is an organic compound with the molecular formula C17H19NO4 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 2-naphthylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-naphthylamino)malonate typically involves the reaction of diethyl malonate with 2-naphthylamine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Nucleophilic Substitution: The enolate ion reacts with 2-naphthylamine to form diethyl 2-(2-naphthylamino)malonate.
Industrial Production Methods
Industrial production methods for diethyl 2-(2-naphthylamino)malonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(naphthalen-2-ylamino)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to generate the enolate ion for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted malonate derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-(naphthalen-2-ylamino)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-(2-naphthylamino)malonate depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl phenylmalonate: Another derivative with a phenyl group instead of a naphthyl group.
Uniqueness
Diethyl 2-(naphthalen-2-ylamino)propanedioate is unique due to the presence of the 2-naphthylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.
Propiedades
Número CAS |
6248-33-5 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
diethyl 2-(naphthalen-2-ylamino)propanedioate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)15(17(20)22-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15,18H,3-4H2,1-2H3 |
Clave InChI |
ACVAPXTZJANMHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
Key on ui other cas no. |
6248-33-5 |
Solubilidad |
45.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















